N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide
Description
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN4O2/c17-13-4-2-1-3-12(13)15-20-21-16(23-15)19-14(22)11-7-5-10(9-18)6-8-11/h1-8H,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZGWMFBIMKQSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-chlorobenzohydrazide with 4-cyanobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral and antimicrobial properties.
N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine: Exhibits potent activity against various bacterial strains.
Uniqueness
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide is unique due to its specific structural features, such as the presence of both the oxadiazole and cyanobenzamide moieties. These features contribute to its distinct biological activities and make it a valuable compound for further research and development.
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 253.68 g/mol
- CAS Number : 90147-10-7
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its antitumor and antimicrobial properties. The following sections detail these activities.
Antitumor Activity
Several studies have focused on the antitumor potential of this compound, particularly against various cancer cell lines.
-
Cell Line Studies :
- In vitro tests on human lung cancer cell lines (A549, HCC827, and NCI-H358) revealed significant cytotoxic effects. For instance, compound derivatives showed IC values ranging from 0.85 µM to 6.75 µM across different assays (both 2D and 3D formats) .
- A notable derivative exhibited an IC of 2.12 ± 0.21 µM against A549 cells in a 2D assay format, indicating strong antitumor activity .
- Mechanism of Action :
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various pathogens.
- In Vitro Efficacy :
Study 1: Antitumor Efficacy in Lung Cancer Models
A comprehensive study evaluated the antitumor efficacy of this compound derivatives on three human lung cancer cell lines. The findings are summarized in Table 1.
| Compound | Cell Line | IC (µM) | Cytotoxicity on MRC-5 (µM) |
|---|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 | 3.11 ± 0.26 |
| Compound B | HCC827 | 5.13 ± 0.97 | Not tested |
| Compound C | NCI-H358 | 0.85 ± 0.05 | Not tested |
Table 1: Antitumor efficacy of derivatives of this compound.
Study 2: Antimicrobial Activity Assessment
In another investigation focusing on antimicrobial properties, the compound was tested against a panel of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 25 |
Table 2: Antimicrobial activity of this compound.
Q & A
Q. What are the common synthetic routes for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide, and how can intermediates be characterized?
The synthesis typically involves multi-step reactions starting with esterification of substituted benzoic acids, followed by hydrazide formation, cyclization to oxadiazole rings, and coupling with benzamide derivatives. Key intermediates (e.g., 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine) are characterized using / NMR, ESI-MS, and HPLC to verify purity and structural integrity .
Q. How can X-ray crystallography confirm the molecular structure of this compound?
Single-crystal X-ray diffraction using programs like SHELXL is critical for determining bond lengths, angles, and packing interactions. For example, similar oxadiazole derivatives (e.g., N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide) have been resolved with R factors <0.05, ensuring high precision in structural assignments .
Q. What analytical methods are used to assess purity and stability?
High-resolution mass spectrometry (HRMS) and reverse-phase HPLC (e.g., C18 columns with acetonitrile/water gradients) are standard for purity validation. Stability under varying pH and temperature can be monitored via UV-Vis spectroscopy or accelerated degradation studies .
Q. How do Lipinski’s rules apply to evaluating the drug-likeness of this compound?
Computational tools (e.g., Molinspiration) calculate logP, molecular weight, hydrogen bond donors/acceptors. For example, analogs like N-{1-[5-(4-chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methylbenzenesulfonamide comply with Lipinski’s criteria (logP <5, MW <500), suggesting favorable oral bioavailability .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes on the benzamide or oxadiazole ring) affect biological activity?
Systematic SAR studies reveal that electron-withdrawing groups (e.g., -Cl, -CN) enhance antimicrobial or antitumor activity. For instance, replacing 4-cyanophenyl with 3-(methylsulfanyl)benzamide increases lipophilicity and CB1 receptor binding affinity (IC <2 nM in analogs) .
Q. What computational strategies predict binding modes with biological targets (e.g., enzymes or receptors)?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions. A derivative, N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide, showed strong hydrogen bonding with hCA II active sites (PDB: 5NY3), validated by in vitro inhibition assays .
Q. How can researchers design assays to measure receptor binding affinity and selectivity?
Radioligand displacement assays (e.g., using -CP55940 for cannabinoid receptors) quantify IC. Selectivity ratios (CB2/CB1 >250) are determined by comparing binding in transfected HEK293 cells .
Q. What experimental approaches resolve discrepancies in crystallographic or spectroscopic data?
SHELXL’s TWIN and BASF commands correct for twinning or absorption errors. For example, refinement of a thiadiazole derivative achieved a final R = 0.044 by iteratively adjusting scale factors and thermal parameters .
Q. How can reaction conditions (e.g., solvent, catalyst) be optimized to improve oxadiazole ring formation?
Microwave-assisted synthesis in dry THF with NaH as a base increases cyclization efficiency (yield >60% vs. 35% conventional heating). TLC monitoring and in situ FTIR track intermediate formation .
Q. What validation strategies confirm hit compounds in high-throughput screening (HTS)?
Primary HTS using fluorescence polarization or SPR identifies initial hits (e.g., N6-methyl adenosine as an AlaDH inhibitor). Secondary validation employs enzyme kinetics (K) and cellular assays (IC) to exclude false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
